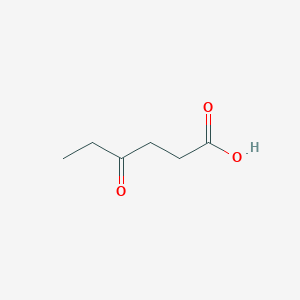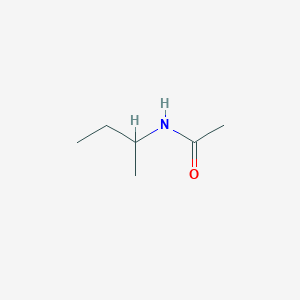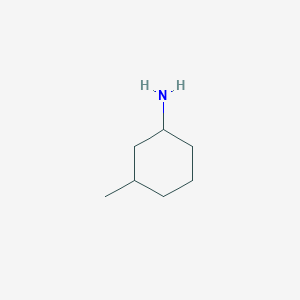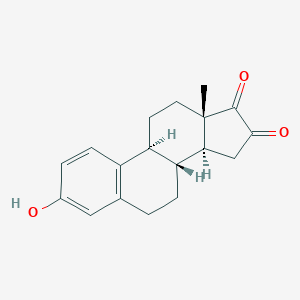
(1-Ethylpropyl)benzene
Descripción general
Descripción
(1-Ethylpropyl)benzene, also known as ethylpropylbenzene, is an organic compound with the molecular formula C8H12. It is a volatile, colorless liquid that is insoluble in water, but soluble in most organic solvents. It is used in a variety of applications, including as a solvent, a fuel additive, a lubricant, and a chemical intermediate. The compound is produced by the alkylation of benzene with ethylpropyl alcohol.
Aplicaciones Científicas De Investigación
Separation Processes :
- The ionic liquid 1-ethyl-3-methylpyridinium ethylsulfate ([EMpy][ESO4]) has been studied for separating benzene from aliphatic hydrocarbons like octane or nonane through solvent extraction. This process is relevant for systems containing (1-Ethylpropyl)benzene, as it demonstrates the efficiency of ionic liquids in extracting benzene from mixtures containing similar compounds (González, Calvar, Gómez, & Domínguez, 2010).
Environmental Remediation :
- TiO2 nanoparticles immobilized on the ZSM-5 zeolite have been used to remove ethyl benzene vapor, a compound closely related to this compound, from air under UV radiation. This study highlights the potential of advanced materials in the photocatalytic degradation of volatile organic compounds (Derakhshan-Nejad, Rangkooy, Cheraghi, & Yengejeh, 2020).
Catalysis :
- Research on benzene ethylation using ZSM-5 based catalysts in a fluidized-bed reactor offers insights into the conversion of benzene, a similar aromatic hydrocarbon to this compound. This study is significant for understanding the kinetics and catalytic processes involving such compounds (Odedairo & Al-Khattaf, 2010).
- Another study examined the photocatalytic activity of TiO2 on 13X zeolite for the removal of ethyl benzene vapors. The removal efficiency was affected by concentration and flow rate, demonstrating the potential of photocatalytic systems in handling compounds like this compound (Derakhshan-Nejad, Cheraghi, Rangkooy, & Yengejeh, 2021).
Mecanismo De Acción
Target of Action
(1-Ethylpropyl)benzene, also known as 3-Phenylpentane , is a complex organic compound The primary targets of this compound are not well-documented in the literature
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring
Biochemical Pathways
It’s known that benzene and its derivatives can alter gene expression and biochemical pathways . For instance, exposure to low levels of benzene has been shown to alter the expression of genes in the acute myeloid leukemia (AML) pathway
Pharmacokinetics
The compound’s molecular weight of 1482447 suggests that it may be absorbed and distributed in the body
Result of Action
Benzene and its derivatives are known to have various effects at the molecular and cellular level . For instance, benzene can cause changes in gene expression and affect biochemical pathways
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of benzene in the environment can result from emissions of fires, volcanoes, and industrial processes . The reduction of energy sources based on fossil fuels can decrease the impact of benzene on the environment . It’s possible that similar environmental factors may influence the action of this compound.
Propiedades
IUPAC Name |
pentan-3-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-3-10(4-2)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWHJRFXUPLZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152520 | |
| Record name | Benzene, (1-ethylpropyl)- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-58-3 | |
| Record name | 3-Phenylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-PHENYLPENTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (1-ethylpropyl)- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Ethyl-propyl)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYLPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX6MN973H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of (1-ethylpropyl)benzene influence its reactivity towards nitration compared to other alkylbenzenes?
A1: this compound exhibits significant steric hindrance at the ortho positions due to the bulky nature of the (1-ethylpropyl) substituent. [] This steric hindrance leads to a lower proportion of ortho-nitration products compared to less sterically hindered alkylbenzenes like isopropylbenzene. [] Research suggests that the increased steric hindrance in this compound, compared to isopropylbenzene, is primarily entropic in nature. [] This means it arises from the restricted rotational freedom of the (1-ethylpropyl) group in both the initial state and the transition state of the nitration reaction. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


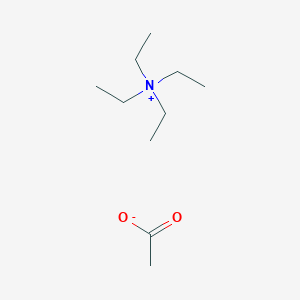

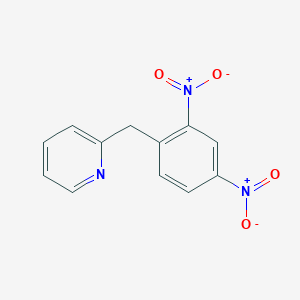



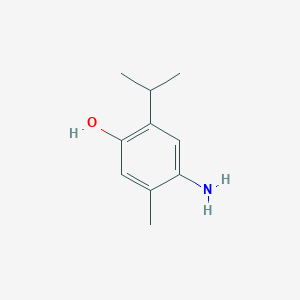
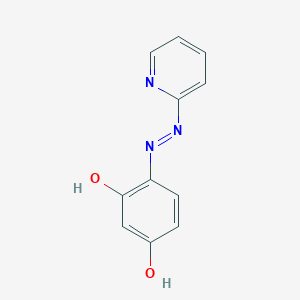
![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)
